molecular formula C8H9FN2 B8497727 N-allyl-3-fluoropyridin-2-amine CAS No. 944401-74-5

N-allyl-3-fluoropyridin-2-amine

Cat. No. B8497727
Key on ui cas rn: 944401-74-5
M. Wt: 152.17 g/mol
InChI Key: WZNXEJSXXBACEB-UHFFFAOYSA-N
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Patent
US08563549B2

Procedure details

To a preformed bright-yellow complex of Pd(dppf)Cl2CH2Cl2 (41 mg, 0.05 mmol), dppf (83 mg, 0.15 mmol) and NaOt-Bu (1.4 g, 15 mmol) in THF (20 mL) was added 2-chloro-3-fluoropyridine (1.32 g, 10 mmol) and allylamine (1.2 mL, 15 mmol). The mixture was sparged with nitrogen and the pressure vessel was capped and sealed. The reaction was heated at 65-70° C. for 16 hours. The cooled reaction was filtered through a plug of Celite and the pad was washed with EtOAc (30 mL). The solvent was removed under reduced pressure to give a brown thick oil. The crude product was purified by silica gel chromatography eluting with 5% MeOH in EtOAc. The product-containing fractions were diluted with EtOAc (100 mL) and extracted with 1 M HCl (2×50 mL). The aqueous acidic product was lyophilized to a light brown solid giving N-allyl-3-fluoropyridin-2-amine as an HCl salt (1.6 g, 85%). LC/MS (m/z): 153.1 (MH+), Rt 0.5 minutes.
[Compound]
Name
Pd(dppf)Cl2CH2Cl2
Quantity
41 mg
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
83 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
CC([O-])(C)C.[Na+].[Cl:7][C:8]1[C:13]([F:14])=[CH:12][CH:11]=[CH:10][N:9]=1.[CH2:15]([NH2:18])[CH:16]=[CH2:17]>C1COCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[CH2:15]([NH:18][C:8]1[C:13]([F:14])=[CH:12][CH:11]=[CH:10][N:9]=1)[CH:16]=[CH2:17].[ClH:7] |f:0.1,5.6.7|

Inputs

Step One
Name
Pd(dppf)Cl2CH2Cl2
Quantity
41 mg
Type
reactant
Smiles
Name
Quantity
1.4 g
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Name
Quantity
1.32 g
Type
reactant
Smiles
ClC1=NC=CC=C1F
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C=C)N
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
83 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
67.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was sparged with nitrogen
CUSTOM
Type
CUSTOM
Details
the pressure vessel was capped
CUSTOM
Type
CUSTOM
Details
sealed
CUSTOM
Type
CUSTOM
Details
The cooled reaction
FILTRATION
Type
FILTRATION
Details
was filtered through a plug of Celite
WASH
Type
WASH
Details
the pad was washed with EtOAc (30 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown thick oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 5% MeOH in EtOAc
ADDITION
Type
ADDITION
Details
The product-containing fractions were diluted with EtOAc (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 M HCl (2×50 mL)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)NC1=NC=CC=C1F
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 438.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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